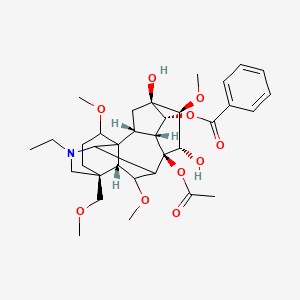

3-Deoxyaconitine

Description

Properties

IUPAC Name |

[(2R,3R,4R,5R,6S,7S,8R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H47NO10/c1-7-35-16-31(17-40-3)14-13-21(41-4)33-20-15-32(39)28(44-30(38)19-11-9-8-10-12-19)22(20)34(45-18(2)36,27(37)29(32)43-6)23(26(33)35)24(42-5)25(31)33/h8-12,20-29,37,39H,7,13-17H2,1-6H3/t20-,21+,22-,23?,24+,25-,26?,27+,28-,29+,31+,32-,33?,34-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHASMOUKYDUAOZ-ZDKSWHTHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC(=O)C)OC)OC)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C[C@@]2(CC[C@@H](C34[C@@H]2[C@H](C(C31)[C@@]5([C@@H]6[C@H]4C[C@@]([C@@H]6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)OC(=O)C)OC)OC)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H47NO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

629.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3175-95-9 | |

| Record name | Deoxyaconitine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003175959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources and Isolation of 3-Deoxyaconitine from Aconitum Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural sources of the C19-diterpenoid alkaloid, 3-deoxyaconitine, and detailed methodologies for its isolation and purification from various Aconitum species. This document synthesizes information on traditional and advanced extraction and purification techniques, presenting quantitative data in structured tables and illustrating experimental workflows using Graphviz diagrams. The content is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry and drug development.

Natural Sources of this compound

Quantitative Data on this compound Content and Yield

The following tables summarize the available quantitative data regarding the yield of this compound from extraction processes and its relative abundance in different Aconitum species.

Table 1: Yield of this compound from Aconitum carmichaeli

| Starting Material | Extraction Method | Yield of Crude Alkaloids | Yield of this compound | Reference |

| 400 g of dried and powdered roots | Percolation with 0.1 M HCl, followed by ethyl acetate extraction | 2.0 g (0.5%) | 180 mg (0.045% of starting material) | [1][5] |

Table 2: Relative Abundance of Diterpenoid Alkaloids in Aconitum duclouxii from a Single CCC Run

| Compound | Yield from 1 g of Total Alkaloid Extract | Purity | Reference |

| Benzoylaconine | 148.2 mg | 98.4% | [4] |

| N-deethylaconitine | 24.1 mg | 97.2% | [4] |

| Aconitine | 250.6 mg | 98.2% | [4] |

| This compound | 73.9 mg | 96.8% | 1 |

| Ducloudine A | 31.4 mg | 96.6% | [4] |

Table 3: Quantitative Analysis of Diterpenoid Alkaloids in Aconitum pendulum

A study utilizing ultra-performance convergence chromatography (UPC²) coupled with mass spectrometry for the simultaneous quantification of five diester diterpenoid alkaloids in Aconitum pendulum included this compound in its analysis. While specific concentration values were not provided in the abstract, this method was validated for the quantification of this compound, suggesting its presence in this species. A comprehensive UPLC-Q-TOF/MS analysis of seven Aconitum species also identified this compound, although specific quantitative data was not the primary focus[6].

Experimental Protocols for Isolation and Purification

This section details various methodologies for the extraction and purification of this compound and related alkaloids from Aconitum species.

Traditional Extraction and Purification

A widely cited method for the isolation of this compound involves acid-base extraction followed by silica gel column chromatography[1][5].

Protocol 1: Isolation of this compound from Aconitum carmichaeli [1][5]

-

Extraction:

-

Percolate 400 g of air-dried and powdered roots of Aconitum carmichaeli with 5 L of 0.1 M HCl solution.

-

Basify the resulting acidic aqueous solution to a pH of 10 with a 10% aqueous NH₄OH solution.

-

Extract the basified solution three times with 6 L of ethyl acetate each time.

-

Remove the solvent under reduced pressure to obtain the total crude alkaloids as a yellowish amorphous powder (yield: 2.0 g).

-

-

Purification:

-

Subject the crude alkaloid extract to silica gel column chromatography.

-

Elute the column with a cyclohexane-acetone gradient system, starting from a ratio of 9:1 and gradually increasing the polarity to 1:2.

-

Collect the fractions and monitor by an appropriate method (e.g., TLC).

-

This compound is afforded from the fractions eluted with a cyclohexane-acetone ratio of 7:1 (yield: 180 mg).

-

Advanced Extraction Techniques

Modern extraction techniques can offer improved efficiency, reduced solvent consumption, and shorter extraction times. While specific protocols for this compound are not always detailed, the following methods have been successfully applied to the extraction of diterpenoid alkaloids from Aconitum species.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of Triterpenoids from Chaenomeles speciosa (Adaptable for Aconitum Alkaloids) [7]

This protocol for triterpenoids can be adapted for the extraction of diterpenoid alkaloids from Aconitum.

-

Optimal Conditions:

-

Extraction Solvent: 93% Ethanol

-

Ultrasound Power: 390 W

-

Extraction Time: 30 minutes

-

Extraction Temperature: 70 °C

-

Liquid-to-Solid Ratio: 25 mL/g

-

Extraction Cycles: 2

-

Protocol 3: Microwave-Assisted Extraction (MAE) of Triterpenoid Saponins from Ganoderma atrum (Adaptable for Aconitum Alkaloids) [8]

This MAE protocol can be optimized for the extraction of alkaloids from Aconitum.

-

Optimal Conditions:

-

Extraction Time: 5 minutes

-

Temperature: 90 °C

-

Solvent-to-Material Ratio: 25:1

-

Solvent: 95% Ethanol

-

Protocol 4: Supercritical Fluid Extraction (SFE) of Alkaloids [9]

SFE with supercritical CO₂ is a green technology for extracting natural products. For the extraction of alkaloids, which are often present as salts in plants, a pretreatment with an alkaline reagent is generally required to convert them to their free base form, enhancing their solubility in supercritical CO₂.

-

General Parameters:

-

Pretreatment: Alkalization of the plant material with reagents such as ammonia, triethylamine, or sodium carbonate solution.

-

Supercritical Fluid: Carbon dioxide (CO₂)

-

Co-solvent: Ethanol or methanol is often added to improve the solvation power of the supercritical CO₂.

-

Pressure: Typically around 300 bar.

-

Temperature: Approximately 60 °C.

-

Advanced Purification Techniques

For high-purity isolation of this compound, advanced chromatographic techniques are employed.

Protocol 5: pH-Zone-Refining Counter-Current Chromatography (CCC) for Aconitum Alkaloids [4][10][11]

This technique is highly effective for the preparative separation of ionizable compounds like alkaloids.

-

Solvent System (for Aconitum coreanum):

-

Petroleum ether-ethyl acetate-methanol-water (5:5:1:9, v/v/v/v)[4].

-

The upper organic phase is used as the stationary phase and contains 10 mM triethylamine as a retainer.

-

The lower aqueous phase is the mobile phase and contains 10 mM hydrochloric acid as an eluter.

-

-

Procedure:

-

The multilayer coil is first entirely filled with the stationary phase.

-

The apparatus is rotated at a specific speed (e.g., 850 rpm).

-

The crude alkaloid extract, dissolved in a mixture of the two phases, is injected.

-

The mobile phase is then pumped through the column at a defined flow rate.

-

Fractions are collected and analyzed (e.g., by HPLC) to identify those containing the pure compound.

-

Protocol 6: Preparative High-Performance Liquid Chromatography (Prep-HPLC) [12][13][14]

Prep-HPLC is a powerful tool for the final purification of this compound to a high degree of purity.

-

General Conditions (adaptable for this compound):

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., water with a small percentage of acetic acid or formic acid to improve peak shape). The separation can be performed in isocratic or gradient elution mode.

-

Flow Rate: Adjusted based on the column dimensions.

-

Detection: UV detection at a wavelength where the compound absorbs (e.g., 230-254 nm for many alkaloids).

-

Sample Preparation: The partially purified fraction containing this compound is dissolved in the mobile phase before injection.

-

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the isolation and purification processes described above.

Caption: Workflow for the traditional isolation of this compound.

Caption: Workflow for advanced isolation and purification of this compound.

Conclusion

This technical guide provides a detailed overview of the natural sources and isolation of this compound from Aconitum species. The presented data and protocols offer a solid foundation for researchers and professionals in the field of natural product chemistry. The choice of extraction and purification methodology will depend on the specific research goals, available equipment, and desired scale of production. The application of advanced techniques such as UAE, MAE, SFE, and CCC can significantly enhance the efficiency and yield of the isolation process, providing high-purity this compound for further pharmacological and toxicological studies.

References

- 1. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]

- 2. kintai-bio.com [kintai-bio.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. 3-Deoxyaconitine from the root of Aconitum Carmichaeli Debx - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2024.sci-hub.box [2024.sci-hub.box]

- 7. Ultrasound-assisted extraction of triterpenoids from Chaenomeles speciosa leaves: Process optimization, adsorptive enrichment, chemical profiling, and protection against ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pH‐Zone‐refining counter‐current chromatography for two new lipo‐alkaloids separated from refined alkaline extraction of Kusnezoff monkshood root - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PH-Zone-refining counter-current chromatography of lappaconitine from Aconitum sinomontanum nakai I. Separation of prepurified extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lcms.cz [lcms.cz]

- 14. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 3-Deoxyaconitine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Deoxyaconitine is a C19-diterpenoid alkaloid naturally occurring in various Aconitum species, plants with a long history in traditional medicine and a known source of potent bioactive compounds. As a derivative of the highly toxic aconitine, this compound exhibits significant biological activity, primarily as a sodium channel activator. Understanding its complex chemical architecture and stereochemistry is paramount for elucidating its mechanism of action, developing analytical standards, and exploring its potential in drug discovery. This guide provides a comprehensive overview of the chemical structure, stereochemistry, and key physicochemical properties of this compound, supported by experimental data and protocols.

Chemical Structure and Properties

This compound possesses a complex hexacyclic aconitane carbon skeleton. Its chemical identity is defined by the following properties:

| Property | Value | Source |

| Chemical Formula | C₃₄H₄₇NO₁₀ | [1][2] |

| Molecular Weight | 629.747 g/mol | [1][3] |

| CAS Number | 3175-95-9 | [1][2][4] |

| IUPAC Name | (1α,6α,14α,15α,16β)-20-ethyl-1,6,16-trimethoxy-4-(methoxymethyl)aconitane-8,13,14,15-tetrol 8-acetate 14-benzoate | [2][4] |

| Synonyms | Deoxyaconitine | [2] |

| Appearance | White to off-white solid/powder | [1] |

| Solubility | Soluble in DMSO | [2] |

Stereochemistry

The intricate three-dimensional arrangement of atoms in this compound is crucial to its biological function. The molecule contains multiple chiral centers, leading to a specific stereochemical configuration. The stereochemistry has been elucidated through X-ray crystallography and NMR spectroscopy. The systematic name, (1α,6α,14α,15α,16β)-20-ethyl-1,6,16-trimethoxy-4-(methoxymethyl)aconitane-8,13,14,15-tetrol 8-acetate 14-benzoate, defines the spatial orientation of the substituents on the aconitane core.

Crystallographic Data

The crystal structure of this compound isolated from the roots of Aconitum carmichaeli Debx. has been determined by X-ray diffraction. This analysis provides precise information about the molecular geometry, including bond lengths and angles, and the overall conformation of the molecule in the solid state.

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 12.039(3) Å, b = 15.805(4) Å, c = 17.320(3) Å |

| Volume | 3295.5(13) ų |

| Z | 4 |

Crystal data obtained from the publication: Gao, F., Zhu, S.-A. & Xiong, S.-J. (2010). 3-Deoxy-aconitine from the root of Aconitum Carmichaeli Debx. Acta Crystallographica Section E, E66, o1342.

NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic molecules. While a complete, publicly available, and fully assigned NMR dataset for this compound is not readily found in the literature, its structure was originally established using NMR and Mass Spectrometry. For researchers requiring definitive structural confirmation, it is recommended to acquire and interpret 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra. The chemical shifts and coupling constants will be characteristic of the complex polycyclic structure and its various functional groups.

Experimental Protocols

Isolation and Purification of this compound from Aconitum carmichaeli

The following protocol is based on the method described by Gao et al. (2010) in Acta Crystallographica Section E.

4.1.1. Materials and Reagents

-

Air-dried and powdered roots of Aconitum carmichaeli

-

0.1 M Hydrochloric acid (HCl) solution

-

10% aqueous Ammonium hydroxide (NH₄OH) solution

-

Ethyl acetate

-

Cyclohexane

-

Acetone

-

Silica gel for column chromatography

4.1.2. Extraction Procedure

-

Percolate 400 g of air-dried and powdered roots of Aconitum carmichaeli with 5 L of 0.1 M HCl solution.

-

Basify the resulting acidic aqueous solution to a pH of 10 with 10% aqueous NH₄OH.

-

Extract the basified solution three times with 6 L of ethyl acetate.

-

Combine the ethyl acetate extracts and remove the solvent under reduced pressure to obtain the total crude alkaloids (approximately 2.0 g) as a yellowish amorphous powder.

4.1.3. Chromatographic Purification

-

Subject the crude alkaloid extract to column chromatography on a silica gel column.

-

Elute the column with a gradient system of cyclohexane-acetone, starting from a ratio of 9:1 and gradually increasing the polarity to 1:2.

-

Collect the fractions and monitor by an appropriate method (e.g., TLC).

-

Combine the fractions containing this compound, which elute with a cyclohexane-acetone ratio of 7:1.

-

Evaporate the solvent from the combined fractions to yield purified this compound (approximately 180 mg).

4.1.4. Crystallization for X-ray Analysis

-

Dissolve the purified this compound in acetone.

-

Allow the acetone to evaporate slowly at room temperature to obtain single crystals suitable for X-ray diffraction analysis.

Biological Activity and Signaling Pathway

This compound, like other aconitine-type alkaloids, is known to act as a potent activator of voltage-gated sodium channels (Naᵥ). These channels are crucial for the initiation and propagation of action potentials in excitable cells such as neurons and cardiomyocytes.

Mechanism of Action

Aconitine alkaloids bind to site 2 of the α-subunit of the voltage-gated sodium channel. This binding leads to a persistent activation of the channel by shifting the voltage dependence of activation to more negative potentials and inhibiting channel inactivation. The prolonged influx of Na⁺ ions leads to membrane depolarization and sustained cellular excitation.

Caption: Proposed mechanism of this compound on voltage-gated sodium channels.

Logical Workflow for Structural Elucidation

The determination of the complex structure of this compound involves a systematic workflow combining isolation, purification, and various analytical techniques.

Caption: Workflow for the isolation and structural elucidation of this compound.

Conclusion

This compound is a structurally complex natural product with significant biological activity as a sodium channel activator. This guide has provided a detailed overview of its chemical structure, stereochemistry, and methods for its isolation and analysis. The provided data and protocols serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic and toxicological properties of this potent alkaloid.

References

An In-depth Technical Guide to the Mechanism of Action of 3-Deoxyaconitine on Voltage-Gated Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Deoxyaconitine, a C19-diterpenoid alkaloid derived from plants of the Aconitum genus, exerts its potent neurotoxicity through a targeted interaction with voltage-gated sodium channels (Nav). As a member of the aconitine family of toxins, it binds to the neurotoxin receptor site 2 on the α-subunit of these channels. This binding event induces a profound alteration in channel gating, leading to persistent activation. The primary molecular mechanisms involve a hyperpolarizing shift in the voltage-dependence of activation and an inhibition of the inactivation process. Consequently, the channels open at more negative membrane potentials and remain open for a longer duration, leading to a sustained influx of sodium ions. This uncontrolled ion flow disrupts normal cellular excitability, particularly in neurons and cardiomyocytes, underpinning the toxicological profile of this compound. This guide provides a comprehensive overview of this mechanism, including available quantitative data, detailed experimental protocols for its study, and a visualization of the toxin's interaction with the channel.

Core Mechanism of Action at Neurotoxin Receptor Site 2

Voltage-gated sodium channels are transmembrane proteins crucial for the initiation and propagation of action potentials in excitable cells.[1] These channels cycle through resting, open, and inactivated states in response to changes in the membrane potential.[1]

This compound, like its parent compound aconitine, is classified as a site 2 neurotoxin.[2] These lipid-soluble alkaloids traverse the cell membrane to access their binding site, which is located within the inner pore of the sodium channel.[3][4] Specifically, neurotoxin receptor site 2 is a complex and allosterically regulated site involving the S6 transmembrane segments of domains I, III, and IV of the Nav channel α-subunit.

The binding of this compound to site 2 stabilizes the open state of the channel, leading to two primary biophysical consequences:

-

Hyperpolarizing Shift in Activation: The voltage threshold required to open the channel is shifted to more negative membrane potentials.[2][3] This means that even at normal resting membrane potentials, a significant population of sodium channels will be open, leading to a persistent inward sodium current.

-

Inhibition of Inactivation: The process of fast inactivation, which normally closes the channel pore shortly after opening, is significantly slowed or inhibited.[2] This results in a prolonged channel opening time and a sustained sodium influx.

This persistent sodium influx leads to membrane depolarization, causing hyperexcitability, spontaneous firing, and eventually, a complete loss of electrical excitability in neurons and muscle cells.

Quantitative Data

While extensive quantitative data exists for aconitine and other related alkaloids, specific data for this compound is less prevalent in the literature. The available information is often presented in comparative studies of various Aconitum alkaloids.

| Parameter | Value | Nav Channel Isoform(s) | Comments |

| Binding Affinity (Kd) | Not explicitly reported for this compound. Aconitine exhibits a Kd of 1.2 µM for rat brain sodium channels.[4] | Rat Brain (mixed isoforms) | The affinity of site 2 toxins is often state-dependent, with higher affinity for the open state of the channel. |

| Effective Concentration (EC50) | Not explicitly reported for this compound. Aconitine has an EC50 of approximately 3 µM for increasing intracellular Na+ and Ca2+ in synaptosomes.[5] | Synaptosomes (mixed isoforms) | This reflects the functional consequence of channel activation. |

| Voltage Shift of Activation (ΔV½) | Not explicitly reported for this compound. Aconitine causes a hyperpolarizing shift of approximately -20 mV to -50 mV, depending on the tissue and channel isoform.[2][3][6] | Various (e.g., neuroblastoma, frog skeletal muscle) | The magnitude of the shift can vary between different Nav channel subtypes. |

| Effect on Inactivation | Not explicitly reported for this compound. Aconitine significantly slows or inhibits fast inactivation.[3][6] | Various | The extent of inactivation inhibition can be isoform-specific. |

| Toxicity (LD50) | Not explicitly reported for this compound. Aconitine has a high toxicity with an LD50 of approximately 70 µg/kg in mice.[5] | In vivo (mice) | This reflects the systemic effects of persistent sodium channel activation. |

Experimental Protocols

The primary technique for investigating the mechanism of action of this compound on voltage-gated sodium channels is the whole-cell patch-clamp technique. This method allows for the direct measurement of ionic currents across the cell membrane while controlling the membrane voltage.

Whole-Cell Voltage-Clamp Protocol for Studying this compound Effects

This protocol is adapted from standard procedures for studying voltage-gated sodium channels and can be applied to cell lines heterologously expressing specific Nav channel isoforms (e.g., HEK293 cells) or to primary cultured neurons.

3.1.1. Materials

-

Cell Culture: HEK293 cells stably or transiently expressing the Nav channel isoform of interest (e.g., Nav1.1-1.9).

-

External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH. (Cesium is used to block potassium channels).

-

This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO and dilute to the final desired concentration in the external solution on the day of the experiment.

-

Patch-Clamp Rig: Inverted microscope, micromanipulators, patch-clamp amplifier, data acquisition system, and perfusion system.

-

Borosilicate Glass Capillaries: For pulling patch pipettes.

3.1.2. Procedure

-

Cell Preparation: Plate cells on glass coverslips at an appropriate density to allow for isolated single cells for recording.

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Establish Whole-Cell Configuration:

-

Mount the coverslip in the recording chamber and perfuse with the external solution.

-

Approach a selected cell with the patch pipette while applying slight positive pressure.

-

Upon contacting the cell, release the positive pressure to form a high-resistance (GΩ) seal.

-

Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.

-

-

Data Acquisition:

-

Voltage-Dependence of Activation:

-

Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all channels are in the resting state.

-

Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 5 or 10 mV increments).

-

Record the resulting sodium currents.

-

-

Steady-State Inactivation:

-

From a holding potential of -120 mV, apply a series of conditioning pre-pulses of varying voltages (e.g., from -140 mV to -20 mV) for a duration sufficient to induce steady-state inactivation (e.g., 500 ms).

-

Follow each pre-pulse with a test pulse to a constant voltage (e.g., -10 mV) to measure the fraction of available channels.

-

-

-

Application of this compound:

-

After obtaining stable baseline recordings, perfuse the recording chamber with the external solution containing the desired concentration of this compound.

-

Allow sufficient time for the toxin to take effect (this may be several minutes).

-

Repeat the voltage-clamp protocols to measure the effects of this compound on activation and inactivation.

-

-

Data Analysis:

-

Construct current-voltage (I-V) and conductance-voltage (G-V) relationships to determine the voltage-dependence of activation. Fit the G-V curve with a Boltzmann function to determine the half-activation voltage (V½) and the slope factor (k).

-

Plot the normalized current from the inactivation protocol against the pre-pulse potential and fit with a Boltzmann function to determine the half-inactivation voltage (V½) and slope factor (k).

-

Compare the parameters obtained before and after the application of this compound to quantify the voltage shifts.

-

Visualizations

Signaling Pathway of this compound Action

References

- 1. researchgate.net [researchgate.net]

- 2. Modified kinetics and selectivity of sodium channels in frog skeletal muscle fibers treated with aconitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gating and selectivity of aconitine-modified sodium channels in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Aconitum sp. alkaloids: the modulation of voltage-dependent Na+ channels, toxicity and antinociceptive properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of aconitine-modified human heart (hH1) and rat skeletal (μ1) muscle Na+ channels: an important role for external Na+ ions - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Toxicological Profile of 3-Deoxyaconitine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Deoxyaconitine, a diterpenoid alkaloid found in plants of the Aconitum genus, belongs to a class of compounds known for their potent physiological effects. While structurally related to the highly toxic aconitine, a comprehensive toxicological profile for this compound is not extensively documented in publicly available literature. This guide provides a detailed overview of the known toxicological data for this compound, supplemented with comparative data from the more extensively studied aconitine to infer potential toxicological properties. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of related compounds.

In Vitro Toxicological Data

Direct quantitative in vitro toxicological data for this compound is limited. The primary available data point relates to its spasmolytic activity.

| Compound | Assay | Cell/Tissue Type | Endpoint | Value |

| This compound | Spasmolytic Activity | Isolated Rabbit Small Intestine | EC50 | 100 nM |

| Aconitine | Cytotoxicity | HT22 (mouse hippocampal neuronal cells) | IC50 | 908.1 µmol/L |

Note: Due to the scarcity of data for this compound, the IC50 value for aconitine is provided for comparative purposes, highlighting the need for further investigation into the cytotoxicity of this compound.

In Vivo Toxicological Data

| Compound | Species | Route of Administration | Endpoint | Value |

| This compound | Rabbit | Not Specified | Anesthesia Enhancement | 0.375 mg/kg[1] |

| Aconitine | Mouse | Oral | LD50 | 1.8 mg/kg[2] |

| Aconitine | Mouse | Intravenous | LD50 | 0.100 mg/kg[3] |

| Aconitine | Mouse | Intraperitoneal | LD50 | 0.270 mg/kg[3] |

| Aconitine | Rat | Intravenous | LD50 | 0.064 mg/kg[3] |

Note: The LD50 values for aconitine are presented to provide a toxicological benchmark for a closely related compound. The significant toxicity of aconitine underscores the need for cautious handling and thorough toxicological assessment of this compound.

Core Toxicological Mechanisms: Insights from Aconitine

The primary mechanism of toxicity for aconitine and related alkaloids involves their interaction with voltage-gated sodium channels (VGSCs) in excitable tissues such as the myocardium, nerves, and muscles[4].

Cardiotoxicity

Aconitine binds to site 2 of the VGSC, leading to a persistent activation of sodium channels[4]. This disrupts the normal cardiac action potential, causing:

-

Increased intracellular sodium and subsequent calcium overload.

-

Delayed afterdepolarizations and early afterdepolarizations, leading to triggered arrhythmias.

-

Ventricular tachycardia, ventricular fibrillation, and other life-threatening arrhythmias[2][5].

Neurotoxicity

The persistent activation of neuronal VGSCs by aconitine leads to membrane depolarization, spontaneous firing, and eventual conduction block. This manifests as:

-

Initial symptoms of paresthesia (tingling and numbness), particularly around the mouth and in the limbs[4].

-

Motor weakness and, in severe cases, paralysis[4].

-

Effects on the central nervous system, including dizziness and headache[6].

References

- 1. youtube.com [youtube.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Neurotoxicity assessment using zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Deoxyaconitine: Discovery, Historical Context, and Research Protocols

This technical guide provides a comprehensive overview of 3-Deoxyaconitine, a diterpenoid alkaloid found in plants of the Aconitum genus. The content is tailored for researchers, scientists, and drug development professionals, offering detailed information on its discovery, historical context, toxicological and pharmacological properties, as well as experimental protocols for its isolation, analysis, and functional characterization.

Discovery and Historical Context

This compound is a C19-diterpenoid alkaloid that has been isolated from various Aconitum species, including Aconitum carmichaeli Debx. and Aconitum kusnezoffii.[1] The genus Aconitum, commonly known as monkshood or wolfsbane, has a long and storied history in traditional medicine and as a potent poison.[2] In Asia, preparations from Aconitum have been used for centuries to treat ailments such as arthritis, gout, and inflammation.[1] The high toxicity of these plants, primarily due to their alkaloid content, has also led to their use as arrow poisons throughout history.[2]

The scientific investigation of Aconitum alkaloids began in the 19th century, with the isolation of aconitine in 1833.[3] The structural elucidation of these complex diterpenoid alkaloids has evolved significantly over the past century, transitioning from classical chemical degradation methods to modern spectroscopic techniques.[3]

Physicochemical and Toxicological Data

This compound is a complex molecule with the chemical formula C₃₄H₄₇NO₁₀ and a molecular weight of 629.7 g/mol .[4] A summary of its key identifiers and properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 3175-95-9 | [4] |

| Molecular Formula | C₃₄H₄₇NO₁₀ | [4] |

| Molecular Weight | 629.7 g/mol | [4] |

| Synonyms | Deoxyaconitine | [4] |

| Botanical Source | Aconitum spp. | |

| Appearance | Solid | [4] |

| Solubility | Soluble in DMSO | [4] |

Acute Toxicity

Pharmacological Properties

This compound, like other aconitine-type alkaloids, is known to interact with voltage-gated sodium channels.[1] This interaction is the primary mechanism underlying its pharmacological and toxicological effects.

| Assay | Species | Effect | Quantitative Data | Reference |

| Isolated Small Intestine | Rabbit | Induces spasms | EC₅₀ = 100 nM | [4] |

| Lidocaine-induced Epidural Anesthesia | Rabbit | Enhances sensory loss, weight-bearing capacity, and partial paralysis | 0.375 mg/kg | [4] |

Experimental Protocols

Isolation and Purification of this compound from Aconitum carmichaeli

This protocol is based on a method described for the isolation of this compound from the roots of Aconitum carmichaeli.

Materials:

-

Air-dried and powdered roots of Aconitum carmichaeli

-

0.1 M Hydrochloric acid (HCl) solution

-

10% Ammonium hydroxide (NH₄OH) solution

-

Ethyl acetate

-

Cyclohexane

-

Acetone

-

Silica gel for column chromatography

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Percolate 400 g of air-dried and powdered roots with 5 L of 0.1 M HCl solution.

-

Basify the resulting acidic aqueous solution with 10% aqueous NH₄OH to a pH of 10.

-

Extract the basified solution with 6 L of ethyl acetate three times.

-

Combine the ethyl acetate extracts and remove the solvent under reduced pressure using a rotary evaporator to yield the total crude alkaloids.

-

Subject the crude alkaloid mixture to silica gel column chromatography.

-

Elute the column with a gradient of cyclohexane-acetone (from 9:1 to 1:2).

-

Collect the fractions and monitor by an appropriate method (e.g., TLC).

-

Combine the fractions containing this compound, which typically elute with a cyclohexane-acetone ratio of 7:1.

-

Evaporate the solvent from the combined fractions to yield purified this compound.

Quantification of this compound in Biological Samples by UPLC-MS/MS

This representative protocol is adapted from established methods for the analysis of aconitine alkaloids in biological matrices.[6][7]

Instrumentation:

-

Waters ACQUITY UPLC System

-

Waters XEVO TQ-S triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)

-

Mobile Phase A: 0.1% formic acid in water with 5 mM ammonium acetate

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Gradient Elution:

-

0-0.5 min: 90% A

-

0.5-1.0 min: Linear gradient to 10% A

-

1.0-1.4 min: Hold at 10% A

-

1.4-1.5 min: Linear gradient to 90% A

-

1.5-2.0 min: Hold at 90% A

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

Scan Mode: Multiple Reaction Monitoring (MRM)

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 500°C

-

Desolvation Gas Flow: 1000 L/hr

-

Cone Gas Flow: 150 L/hr

-

MRM Transitions: To be determined by infusing a standard solution of this compound. A precursor ion corresponding to [M+H]⁺ would be selected, and characteristic product ions would be identified.

Sample Preparation (Plasma):

-

To 100 µL of plasma in a 1.5 mL centrifuge tube, add an appropriate internal standard.

-

Add 600 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 3 minutes.

-

Centrifuge at 13,000 x g for 5 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase composition.

-

Inject the sample into the UPLC-MS/MS system.

Patch-Clamp Electrophysiology Assay for Voltage-Gated Sodium Channels

This protocol provides a general framework for assessing the effect of this compound on voltage-gated sodium channels in a suitable cell line (e.g., HEK293 cells expressing a specific sodium channel subtype like Nav1.3).[4]

Materials:

-

HEK293 cells stably expressing the target voltage-gated sodium channel subtype

-

Cell culture medium and reagents

-

External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH)

-

Internal solution (e.g., containing in mM: 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH adjusted to 7.2 with CsOH)

-

This compound stock solution in DMSO

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software

-

Borosilicate glass capillaries for pipette fabrication

Procedure:

-

Culture the HEK293 cells expressing the target sodium channel to an appropriate confluency.

-

On the day of the experiment, prepare a cell suspension and plate onto coverslips.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Mount a coverslip with the cells onto the recording chamber of the patch-clamp setup and perfuse with the external solution.

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Record baseline sodium currents using a voltage-clamp protocol. For example, to measure activation, apply depolarizing voltage steps from a holding potential of -120 mV.

-

Perfuse the cell with the external solution containing the desired concentration of this compound.

-

After a stable effect is observed, record the sodium currents again using the same voltage-clamp protocol.

-

Analyze the data to determine the effects of this compound on channel properties such as activation, inactivation, and current amplitude.

Signaling Pathways and Experimental Workflows

The primary molecular target of this compound is the voltage-gated sodium channel. Its binding to the channel is thought to cause a persistent activation, leading to an influx of sodium ions and membrane depolarization. This can result in hyperexcitability of neurons and muscle cells.

Experimental workflow for this compound research.

References

- 1. Structural diversity, bioactivities, and biosynthesis of natural diterpenoid alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 2. chemsafetypro.com [chemsafetypro.com]

- 3. A hundred years in the elucidation of the structures of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural basis for modulation of human NaV1.3 by clinical drug and selective antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research progress of aconitine toxicity and forensic analysis of aconitine poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

3-Deoxyaconitine: A Critical Contaminant in Crude Aconitine Preparations - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crude preparations of aconitine, derived from plants of the Aconitum genus, are utilized in various traditional medicine systems. However, the inherent toxicity of aconitine necessitates rigorous quality control to ensure safety and efficacy. A significant challenge in the production of purified aconitine is the presence of structurally related alkaloid contaminants. Among these, 3-deoxyaconitine (C₃₄H₄₇NO₁₀) is a notable impurity.[1] This technical guide provides an in-depth overview of this compound as a contaminant, focusing on its quantification, isolation, and toxicological significance.

Data Presentation

Quantitative Analysis of this compound Contamination

The concentration of this compound can vary significantly depending on the Aconitum species and the processing methods employed. Limited quantitative data is available in the public domain, highlighting a need for further research in this area. One study has reported the following concentration in Aconitum carmichaelii:

| Plant Source | Contaminant | Concentration (% w/w) | Analytical Method |

| Aconitum carmichaelii | This compound | 0.013% | High-Performance Liquid Chromatography (HPLC) |

Table 1: Quantitative data on this compound as a contaminant in a crude aconitine preparation.

Toxicological Profile

| Compound | Mechanism of Action | Observed Toxicological Effects | Comparative Toxicity Data (LD₅₀) |

| Aconitine | Voltage-gated sodium channel activator | Cardiotoxicity (arrhythmias, ventricular fibrillation), Neurotoxicity (paresthesia, convulsions, respiratory paralysis) | Not specified for direct comparison |

| This compound | Voltage-gated sodium channel activator | Induces spasms in isolated rabbit small intestine (EC₅₀ = 100 nM), enhances lidocaine-induced sensory loss and paralysis in rabbits.[3] | Not available in searched literature |

Table 2: Summary of the toxicological effects of aconitine and this compound.

Experimental Protocols

Isolation of this compound from Aconitum carmichaelii

The following protocol outlines a method for the isolation of this compound from the roots of Aconitum carmichaelii:

1. Extraction:

-

Air-dry and powder the roots of Aconitum carmichaelii.

-

Percolate 400 g of the powdered roots with 5 L of 0.1 M HCl solution.

-

Basify the resulting acidic aqueous solution to pH 10 with 10% aqueous NH₄OH.

-

Extract the basified solution three times with 6 L of ethyl acetate.

-

Remove the solvent under reduced pressure to obtain the total crude alkaloids.

2. Chromatographic Separation:

-

Subject the crude alkaloid extract (2.0 g) to column chromatography on a silica gel column.

-

Elute the column with a cyclohexane-acetone gradient system, starting from a 9:1 ratio and gradually increasing to a 1:2 ratio.

-

Collect the fraction eluting with a cyclohexane-acetone ratio of 7:1, which contains this compound.

-

Further purification of the collected fraction may be required to achieve high purity.

Analytical Workflow for Identification and Quantification

A general workflow for the analysis of this compound in crude aconitine preparations can be established using modern chromatographic techniques.

Instrumentation and Conditions (General Guidance):

-

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) or Evaporative Light Scattering Detection (ELSD):

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and a buffer (e.g., ammonium bicarbonate or formic acid in water).

-

Detection: DAD for UV absorbance or ELSD for non-chromophoric compounds.

-

-

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS):

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

-

Ionization: Positive ion electrospray ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of this compound for high selectivity and sensitivity.

-

Mandatory Visualizations

Mechanism of Action on Voltage-Gated Sodium Channels

The primary mechanism of toxicity for aconitine and its derivatives, including this compound, involves their interaction with voltage-gated sodium channels.

Workflow for Isolation and Analysis

The following diagram illustrates the logical flow from raw plant material to the final analytical determination of this compound.

Conclusion

This compound represents a critical contaminant in crude aconitine preparations that requires careful monitoring to ensure product safety. This guide has provided the available quantitative data, a detailed isolation protocol, and a general analytical workflow. The primary mechanism of action is understood to be the activation of voltage-gated sodium channels, similar to aconitine. However, a significant gap exists in the literature regarding the comparative toxicology and specific signaling pathways of this compound. Further research is warranted to establish a more comprehensive toxicological profile and to develop and validate robust analytical methods for its routine quantification in raw materials and finished products. This will be crucial for the development of safer and more effective aconitine-based therapeutics.

References

An In-Depth Technical Guide to the Physicochemical Properties of 3-Deoxyaconitine Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Deoxyaconitine is a diterpenoid alkaloid derived from plants of the Aconitum genus, notably Aconitum carmichaeli Debx.[1][2]. As a structural analogue of aconitine, it shares a complex chemical architecture and significant biological activity. This technical guide provides a comprehensive overview of the physicochemical properties of this compound powder, offering crucial data and methodologies for researchers and professionals engaged in pharmacology, toxicology, and drug development. Understanding these properties is fundamental for its accurate identification, quantification, and the exploration of its therapeutic and toxicological profiles.

Physicochemical Properties

The physicochemical characteristics of this compound powder are summarized in the table below. These properties are essential for its handling, formulation, and analytical characterization.

| Property | Data | Reference(s) |

| Molecular Formula | C₃₄H₄₇NO₁₀ | [1] |

| Molecular Weight | 629.747 g/mol | [1][2] |

| CAS Number | 3175-95-9 | [1][2] |

| Appearance | White to off-white solid powder | [1] |

| Melting Point | Not explicitly reported for this compound. Aconitine (parent compound) melts at 200-205 °C (decomposes) | [3] |

| Boiling Point | 680.6 °C at 760 mmHg | [4] |

| Flash Point | 365.4 °C | [4] |

| Solubility | Very slightly soluble in water (0.61 g/L at 25 °C). Soluble in DMSO. | [4] |

| Refractive Index | 1.603 | [4] |

| Purity | Typically >98% by HPLC | [2] |

| Storage Conditions | Store at -20°C to -80°C, protected from light. | |

| Stability | Stable for at least 4 years when stored at -20°C. In solvent, stable for 6 months at -80°C or 1 month at -20°C, protected from light. | [1] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible analysis of this compound. The following sections outline key experimental protocols.

High-Performance Liquid Chromatography (HPLC-UV) for Quantification

This protocol is adapted from established methods for the analysis of aconitum alkaloids[5][6][7][8][9].

a. Sample Preparation (Extraction from Plant Material):

-

Accurately weigh approximately 1 g of powdered plant material into a 50 mL centrifuge tube.

-

Add 1 mL of 10% ammonia solution and mix thoroughly to moisten the sample.

-

Add 25 mL of diethyl ether and shake on a platform shaker for 1 hour at 300 rpm.

-

Centrifuge at 4000 rpm for 10 minutes to separate the solid material.

-

Decant the diethyl ether extract into a clean tube.

-

Repeat the extraction twice more with 10 mL of diethyl ether for 30 and 10 minutes, respectively.

-

Combine all extracts and evaporate to dryness at 40°C under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume (e.g., 5 mL) of the mobile phase or a suitable solvent like acetonitrile/0.1% acetic acid (1:1).

-

Filter the solution through a 0.45 µm syringe filter before HPLC analysis.

b. Chromatographic Conditions:

-

HPLC System: Agilent 1100 Series or equivalent with a quaternary pump, autosampler, column heater, and UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and a buffer solution (e.g., 20 mM triethylamine adjusted to pH 3 with phosphoric acid). A typical gradient could be:

-

0-20 min: 13-18% acetonitrile

-

20-40 min: 18-21% acetonitrile

-

40-45 min: 21-22% acetonitrile

-

45-50 min: 22-70% acetonitrile

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 235 nm.

-

Injection Volume: 20 µL.

c. Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

This protocol provides a general framework for the structural analysis of diterpenoid alkaloids like this compound[10][11][12].

a. Sample Preparation:

-

Ensure the this compound sample is of high purity (>95%).

-

Dissolve 5-10 mg of the purified powder in approximately 0.5-0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Transfer the solution to a standard 5 mm NMR tube.

b. NMR Experiments:

-

Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher).

-

1D NMR:

-

¹H NMR: To identify the proton environments in the molecule.

-

¹³C NMR: To determine the number and types of carbon atoms.

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for assembling the molecular skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in elucidating the stereochemistry of the molecule.

-

c. Data Analysis:

-

Process the acquired spectra using appropriate software (e.g., TopSpin, Mnova).

-

Assign the chemical shifts of all protons and carbons by systematically analyzing the 1D and 2D NMR data.

-

Confirm the structure of this compound by comparing the obtained spectral data with published literature values.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

This protocol is based on established methods for the mass spectrometric analysis of aconitine alkaloids[5][13][14][15][16][17].

a. Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The eluent from an HPLC system can be directly introduced into the mass spectrometer for LC-MS analysis.

b. Mass Spectrometry Conditions (LC-MS/MS):

-

Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for aconitine alkaloids.

-

MS Analysis:

-

Full Scan (MS1): To determine the molecular weight of the compound. The protonated molecule [M+H]⁺ is expected.

-

Product Ion Scan (MS2 or MS/MS): To obtain fragmentation patterns. The precursor ion (the [M+H]⁺ ion of this compound) is isolated and fragmented by collision-induced dissociation (CID).

-

-

Data Analysis:

-

Analyze the mass spectra to confirm the molecular weight.

-

Interpret the fragmentation pattern to gain structural information. Common fragmentation pathways for aconitine-type alkaloids involve the neutral loss of acetic acid (60 Da), carbon monoxide (28 Da), methanol (32 Da), water (18 Da), and benzoic acid (122 Da).

-

Thermogravimetric Analysis-Differential Scanning Calorimetry (TGA-DSC)

a. Instrument and Sample Preparation:

-

Instrument: A simultaneous TGA-DSC instrument.

-

Sample: Accurately weigh a small amount of this compound powder (typically 2-10 mg) into an appropriate sample pan (e.g., aluminum or ceramic).

b. Experimental Conditions:

-

Atmosphere: Typically nitrogen or air, with a constant flow rate (e.g., 20-50 mL/min).

-

Heating Rate: A linear heating rate, commonly 10 °C/min.

-

Temperature Range: From ambient temperature up to a temperature sufficient to observe all thermal events (e.g., 30 °C to 600 °C).

c. Data Analysis:

-

TGA Curve: Analyze the weight loss as a function of temperature to identify decomposition steps and thermal stability.

-

DSC Curve: Analyze the heat flow to identify endothermic events such as melting and boiling, and exothermic events such as decomposition. The peak of the endotherm can be used to determine the melting point.

Signaling Pathway and Experimental Workflows

Mechanism of Action: Sodium Channel Activation

This compound, like its parent compound aconitine, is a potent activator of voltage-gated sodium channels (Nav)[19][20][21][22]. It binds to neurotoxin binding site 2 on the alpha subunit of the channel[4][20][21]. This binding event has several key consequences that lead to persistent neuronal and muscular excitation.

Caption: Signaling pathway of this compound on a voltage-gated sodium channel.

Experimental Workflow for Analysis

A typical workflow for the comprehensive analysis of this compound from a plant source to final characterization is depicted below.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound,3175-95-9,Aktin Chemicals,Inc. [aktinchem.com]

- 3. Aconitine CAS#: 302-27-2 [m.chemicalbook.com]

- 4. Aconitine - Wikipedia [en.wikipedia.org]

- 5. Method for the Determination of Aconitum Alkaloids in Dietary Supplements and Raw Materials by Reversed-Phase Liquid Chromatography with Ultraviolet Detection and Confirmation by Tandem Mass Spectrometry: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HPLC DETERMINATION OF ACONITINE, HYPACONITINE AND MESACONITINE IN ACONITE EXTRACT [journals.ekb.eg]

- 7. An optimized high-performance liquid chromatography (HPLC) method for benzoylmesaconine determination in Radix Aconiti Lateralis Preparata (Fuzi, aconite roots) and its products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. HPLC-UV method for nicotine, strychnine, and aconitine in dairy products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. A simple and rapid method for quantifying aconitines and their metabolites in whole blood by modified QuEChERS and liquid chromatography/tandem mass spectrometry (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. Physicochemical Prediction of Metabolite Fragmentation in Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Aconite poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

An In-Depth Technical Guide to the Diterpenoid Alkaloid Structure of 3-Deoxyaconitine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the diterpenoid alkaloid 3-Deoxyaconitine, a compound of significant interest in pharmacological research. We delve into its core chemical structure, physicochemical properties, and the experimental protocols for its isolation and characterization. Detailed spectroscopic data, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are presented in a structured format for clarity and comparative analysis. Furthermore, this guide elucidates the mechanism of action of this compound as a voltage-gated sodium channel activator, complete with a visual representation of its interaction with the channel. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of novel therapeutics based on diterpenoid alkaloids.

Core Structure and Physicochemical Properties

This compound is a C19-diterpenoid alkaloid, a class of complex natural products known for their potent biological activities. It is primarily isolated from various species of the Aconitum genus, notably Aconitum carmichaeli. The core structure of this compound is closely related to that of Aconitine, the main and highly toxic alkaloid of the Aconitum species. The key distinguishing feature of this compound is the absence of a hydroxyl group at the C3 position of the aconitane skeleton. This structural modification significantly influences its toxicological and pharmacological profile.

The chemical formula of this compound is C₃₄H₄₇NO₁₀, with a molecular weight of approximately 629.74 g/mol . It is classified as a sodium channel activator.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₃₄H₄₇NO₁₀ | |

| Molecular Weight | 629.74 g/mol | |

| CAS Number | 3175-95-9 | |

| Appearance | White to off-white powder | |

| Solubility | Soluble in DMSO | |

| Storage Temperature | -20°C |

Spectroscopic Data for Structural Elucidation

The intricate structure of this compound has been elucidated through a combination of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the complex three-dimensional structure of organic molecules like this compound. The ¹H-NMR and ¹³C-NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the precise assignment of the molecule's complex polycyclic structure.

Table 2: ¹H-NMR and ¹³C-NMR Spectral Data for this compound

(Note: The following is a representative compilation of expected chemical shifts based on the known structure of this compound and related diterpenoid alkaloids. Actual values may vary slightly depending on the solvent and experimental conditions.)

| Atom No. | ¹³C-NMR (δ, ppm) | ¹H-NMR (δ, ppm, multiplicity, J in Hz) |

| 1 | ~84.5 | ~3.2 (d, J=...) |

| 2 | ~35.1 | ~2.5 (m) |

| 4 | ~39.2 | ~2.8 (m) |

| 5 | ~49.1 | ~4.1 (d, J=...) |

| 6 | ~82.7 | ~4.0 (d, J=...) |

| 7 | ~45.3 | ~3.8 (m) |

| 8 | ~78.9 | ~4.9 (d, J=...) |

| 9 | ~48.2 | ~2.7 (m) |

| 10 | ~41.5 | ~2.1 (m) |

| 11 | ~50.3 | ~2.9 (m) |

| 12 | ~36.7 | ~2.2 (m), 1.8 (m) |

| 13 | ~74.5 | ~3.9 (s) |

| 14 | ~80.1 | ~4.5 (d, J=...) |

| 15 | ~38.1 | ~2.6 (m) |

| 16 | ~83.5 | ~3.7 (dd, J=...) |

| 17 | ~61.9 | ~3.1 (m) |

| 19 | ~53.8 | ~2.4 (m), 1.9 (m) |

| 20 (N-CH₂-CH₃) | ~48.9 | ~2.5 (q, J=...) |

| 21 (N-CH₂-CH₃) | ~13.5 | ~1.1 (t, J=...) |

| 1-OCH₃ | ~56.2 | ~3.3 (s) |

| 6-OCH₃ | ~58.0 | ~3.4 (s) |

| 16-OCH₃ | ~59.1 | ~3.5 (s) |

| 18-OCH₃ | ~57.5 | ~3.6 (s) |

| 8-O-CO-CH₃ | ~170.1 | - |

| 8-O-CO-CH₃ | ~21.5 | ~2.0 (s) |

| 14-O-CO-Ph | ~166.8 | - |

| 14-O-CO-Ph (C=O) | ~130.2 | - |

| 14-O-CO-Ph (Ar-C) | ~128.5-133.0 | ~7.4-8.0 (m) |

Mass Spectrometry (MS)

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful tool for determining the molecular weight and fragmentation patterns of alkaloids. For this compound, the protonated molecule [M+H]⁺ is typically observed at m/z 630.3. The fragmentation pattern provides valuable structural information.

Table 3: Key Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion (m/z) | Proposed Neutral Loss | Structural Interpretation |

| 630.3 | - | [M+H]⁺ |

| 570.3 | CH₃COOH (60 Da) | Loss of the acetyl group from C-8 |

| 538.3 | CH₃COOH + CH₃OH (92 Da) | Subsequent loss of a methanol group |

| 408.2 | C₁₄H₁₂O₂ (Benzoic Acid) + other fragments | Loss of the benzoyl group from C-14 and other neutral losses |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups.

Table 4: Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3450 | O-H | Stretching (hydroxyl groups) |

| ~2950-2850 | C-H | Stretching (alkane) |

| ~1735 | C=O | Stretching (ester carbonyl of acetate) |

| ~1720 | C=O | Stretching (ester carbonyl of benzoate) |

| ~1600, ~1450 | C=C | Stretching (aromatic ring of benzoate) |

| ~1240 | C-O | Stretching (ester) |

| ~1100 | C-O | Stretching (ether) |

Experimental Protocols

Isolation and Purification of this compound from Aconitum Species

The following is a generalized protocol for the isolation and purification of this compound, based on established methods for diterpenoid alkaloids.

Workflow for Isolation and Purification

Caption: General workflow for the isolation and purification of this compound.

Detailed Methodology:

-

Plant Material Preparation: Air-dried and powdered roots of the selected Aconitum species are used as the starting material.

-

Acidic Extraction: The powdered plant material is percolated with a dilute aqueous acid solution (e.g., 0.1 M HCl) to protonate the alkaloids and extract them into the aqueous phase.

-

Basification: The acidic aqueous extract is then basified to a pH of approximately 10 using a base such as ammonium hydroxide (NH₄OH). This deprotonates the alkaloids, making them soluble in organic solvents.

-

Liquid-Liquid Extraction: The basified aqueous solution is repeatedly extracted with an immiscible organic solvent, typically ethyl acetate, to transfer the alkaloids into the organic phase.

-

Concentration: The organic extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude alkaloid mixture.

-

Column Chromatography: The crude alkaloid mixture is subjected to column chromatography on silica gel. A gradient elution system, for example, a mixture of a non-polar solvent like hexane or cyclohexane and a more polar solvent like acetone or ethyl acetate, is used to separate the alkaloids based on their polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using preparative HPLC, typically with a reversed-phase C18 column and a mobile phase consisting of a mixture of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid.

Structural Elucidation

The purified compound is subjected to a battery of spectroscopic analyses for structural confirmation.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula. Tandem MS (MS/MS) is employed to study the fragmentation pattern, which provides clues about the connectivity of the molecule.

-

NMR Spectroscopy: A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to unambiguously assign all proton and carbon signals and to establish the stereochemistry of the molecule.

-

Infrared Spectroscopy: FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

-

X-ray Crystallography: If suitable crystals can be obtained, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule.

Mechanism of Action: Sodium Channel Activation

This compound, like its parent compound Aconitine, exerts its primary pharmacological and toxicological effects by modulating the function of voltage-gated sodium channels (Nav). These channels are crucial for the initiation and propagation of action potentials in excitable cells such as neurons and cardiomyocytes.

Aconitine and related alkaloids are known to bind to neurotoxin receptor site 2 on the α-subunit of the sodium channel. This binding leads to a persistent activation of the channel by shifting the voltage dependence of activation to more negative potentials and inhibiting channel inactivation. This results in a continuous influx of sodium ions, leading to membrane depolarization and sustained cellular excitation.

Signaling Pathway of this compound Action

Caption: Proposed mechanism of action of this compound on voltage-gated sodium channels.

The persistent activation of sodium channels by this compound can lead to a range of physiological effects, from analgesia at low concentrations to cardiotoxicity and neurotoxicity at higher doses. Understanding the precise interactions between this compound and the various subtypes of sodium channels is a key area of ongoing research for the development of novel therapeutic agents with improved selectivity and safety profiles.

Conclusion

This compound represents a fascinating and pharmacologically significant diterpenoid alkaloid. Its unique structure, characterized by the absence of a C3-hydroxyl group compared to Aconitine, modulates its interaction with biological targets, primarily voltage-gated sodium channels. This technical guide has provided a detailed overview of its chemical structure, physicochemical properties, and the experimental methodologies for its study. The presented spectroscopic data and the outlined mechanism of action serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery. Further investigation into the structure-activity relationships of this compound and its derivatives holds promise for the development of novel therapeutics with selective actions on the nervous and cardiovascular systems.

Methodological & Application

Application Note: Quantification of 3-Deoxyaconitine in Plant Extracts using HPLC-DAD

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Deoxyaconitine is a C19-diterpenoid alkaloid found in various species of the Aconitum genus (Ranunculaceae)[1][2]. Like other aconitine-type alkaloids, it is a contaminant in crude aconitine preparations and contributes to the overall toxicity and pharmacological profile of Aconitum extracts[1]. Due to the narrow therapeutic window of aconitine alkaloids, accurate quantification of individual components, including this compound, is crucial for the quality control and safety assessment of herbal preparations and derived pharmaceuticals.[3] High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a robust and widely used technique for the simultaneous determination of multiple alkaloids in complex plant matrices.[4][5][6] This application note provides a detailed protocol for the quantification of this compound in plant extracts using a validated HPLC-DAD method.

Principle

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from other co-eluting compounds in a plant extract. The separation is achieved on a C18 column with a gradient elution system. A Diode Array Detector (DAD) is used for the detection and quantification of this compound, allowing for spectral analysis to confirm peak purity and identity. Quantification is performed using an external standard method by constructing a calibration curve from a certified reference standard of this compound.

Materials and Reagents

-

Reference Standard: this compound (purity ≥95%)[1]

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (ultrapure, 18.2 MΩ·cm)

-

Reagents: Formic acid (analytical grade), Ammonium bicarbonate (analytical grade)

-

Plant Material: Dried and powdered plant material (e.g., roots of Aconitum species)

-

Filters: 0.22 µm or 0.45 µm syringe filters (PTFE or nylon)

Instrumentation and Chromatographic Conditions

-

Instrument: HPLC system equipped with a quaternary pump, autosampler, column oven, and diode array detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Formic acid in Water

-

B: Acetonitrile

-

-

Gradient Elution:

Time (min) % A % B 0 90 10 20 60 40 35 40 60 40 10 90 45 10 90 50 90 10 | 60 | 90 | 10 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

DAD Wavelength: 210 nm, 254 nm, and 280 nm for monitoring. Quantification is typically performed at the wavelength of maximum absorbance for this compound (to be determined from the UV spectrum of the reference standard). A wavelength of 240 nm has been used for the detection of related aconitum alkaloids.[5]

Experimental Protocols

Preparation of Standard Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation

-

Extraction:

-

Accurately weigh 1.0 g of the dried, powdered plant material into a conical flask.

-

Add 50 mL of 70% methanol.

-

Sonicate for 30 minutes at room temperature.

-

Allow to stand for 24 hours at room temperature.

-

Filter the extract through Whatman No. 1 filter paper.

-

Collect the filtrate and evaporate to dryness under reduced pressure using a rotary evaporator at 40 °C.

-

-

Purification (if necessary):

-

Dissolve the dried extract in 10 mL of 0.1 M HCl.

-

Extract three times with 10 mL of diethyl ether to remove non-alkaloidal components. Discard the ether layer.

-

Adjust the pH of the aqueous layer to 10 with ammonium hydroxide.

-

Extract the alkaloids three times with 10 mL of chloroform.

-

Combine the chloroform layers and evaporate to dryness.

-

-

Final Sample Solution:

-

Reconstitute the dried extract (from step 1 or 2) in 5 mL of methanol.

-

Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

-

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its reliability, accuracy, and precision. Key validation parameters include:

-

Linearity: Analyze the working standard solutions in triplicate. Construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be >0.999.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3 and 10, respectively.

-

Precision: Assess intra-day and inter-day precision by analyzing a standard solution at three different concentrations (low, medium, high) multiple times within the same day and on three different days. The relative standard deviation (RSD) should be <2%.

-

Accuracy: Determine the accuracy by performing a recovery study. Spike a known amount of this compound standard into a pre-analyzed sample and calculate the percentage recovery. The recovery should be within the range of 95-105%.

-

Specificity: Evaluate the specificity by comparing the chromatograms of a blank, a standard solution, and a plant extract sample. The peak for this compound in the sample should have the same retention time and UV spectrum as the reference standard, and there should be no interfering peaks at the retention time of the analyte.

Data Presentation

Table 1: Linearity, LOD, and LOQ of the HPLC-DAD Method for this compound

| Parameter | Value |

| Linear Range (µg/mL) | 1 - 100 |

| Regression Equation | y = mx + c |

| Correlation Coefficient (R²) | > 0.999 |

| Limit of Detection (LOD) (µg/mL) | To be determined |

| Limit of Quantification (LOQ) (µg/mL) | To be determined |

Table 2: Precision and Accuracy of the HPLC-DAD Method for this compound

| Concentration (µg/mL) | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) | Accuracy (Recovery, %) |

| Low | < 2% | < 2% | 95 - 105% |

| Medium | < 2% | < 2% | 95 - 105% |

| High | < 2% | < 2% | 95 - 105% |

Table 3: Quantification of this compound in Different Plant Extracts

| Sample ID | Plant Species | Plant Part | This compound Content (mg/g of dry weight) |

| Sample 1 | Aconitum carmichaeli | Root | To be determined |

| Sample 2 | Aconitum kusnezoffii | Root | To be determined |

| Sample 3 | Aconitum napellus | Tuber | To be determined |

Visualizations